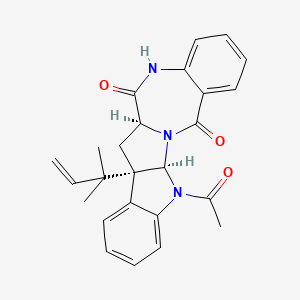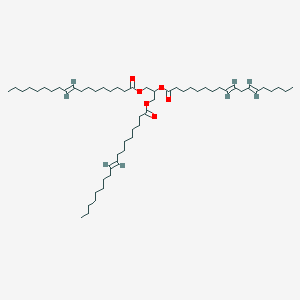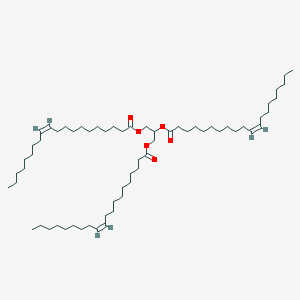![molecular formula C37H21Cl2N3O8 B3026287 3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide](/img/structure/B3026287.png)
3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide
Vue d'ensemble
Description
Phen Green SK diacetate is a green-fluorescent heavy metal ion indicator. It is widely used in scientific research to detect and image various metal ions within cells. The compound is particularly effective in detecting ions such as copper (Cu²⁺, Cu⁺), iron (Fe²⁺), mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), zinc (Zn²⁺), and nickel (Ni²⁺) .
Applications De Recherche Scientifique
Phen Green SK diacetate has a wide range of applications in scientific research:
Chemistry: Used to study metal ion interactions and to quantify metal ion concentrations in various samples.
Biology: Employed in cellular imaging to detect and monitor the distribution of metal ions within cells.
Industry: Applied in environmental monitoring to detect heavy metal contamination in water and soil samples.
Mécanisme D'action
Phen Green SK diacetate functions by forming complexes with metal ions, which leads to the quenching of its fluorescence. The compound’s fluorescence is quenched upon binding to metal ions, allowing for the detection and quantification of these ions in various samples. The molecular targets are the metal ions themselves, and the pathways involved include the formation of stable metal-dye complexes .
Similar Compounds:
Phen Green FL diacetate: Another fluorescent dye used for metal ion detection but with different excitation and emission properties.
Calcein-acetoxymethyl ester: A fluorescent probe used for intracellular iron detection.
FluoZin-3, AM: A zinc-specific fluorescent indicator.
Uniqueness: Phen Green SK diacetate is unique due to its broad range of detectable metal ions and its high sensitivity. Its ability to detect multiple metal ions makes it a versatile tool in various fields of research .
Analyse Biochimique
Biochemical Properties
Phen Green SK diacetate interacts with a variety of metal ions, including Fe2+, Cd2+, Co2+, Ni2+, and Zn2+ . The interaction between Phen Green SK diacetate and these ions results in a quenching of the compound’s fluorescence . This property makes it a valuable tool for detecting and measuring the presence of these ions in biochemical reactions.
Cellular Effects
Phen Green SK diacetate has been used in various studies to measure the levels of metal ions in cells . For example, it has been used to detect iron accumulation in macrophages . The presence of these ions can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Phen Green SK diacetate involves its interaction with metal ions. When Phen Green SK diacetate comes into contact with these ions, its fluorescence is quenched . This change in fluorescence can be measured, allowing for the detection and quantification of these ions .
Temporal Effects in Laboratory Settings
The effects of Phen Green SK diacetate can change over time in laboratory settings. For example, the fluorescence of Phen Green SK diacetate can be quenched upon interaction with metal ions . This property allows for the temporal measurement of these ions in in vitro or in vivo studies .
Metabolic Pathways
Phen Green SK diacetate is involved in the detection of metal ions, which play crucial roles in various metabolic pathways
Transport and Distribution
Phen Green SK diacetate can be distributed within cells and tissues where it interacts with metal ions
Subcellular Localization
Phen Green SK diacetate can be localized within cells where it interacts with metal ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phen Green SK diacetate involves the reaction of Phen Green SK with acetic anhydride in the presence of a base. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product. The reaction is followed by purification steps such as recrystallization or chromatography to obtain the pure diacetate form .
Industrial Production Methods: In industrial settings, the production of Phen Green SK diacetate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is then packaged and stored under controlled conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: Phen Green SK diacetate primarily undergoes complexation reactions with metal ions. These reactions result in the quenching of its fluorescence, which is used as an indicator of the presence of specific metal ions .
Common Reagents and Conditions:
Reagents: Metal salts such as copper sulfate (CuSO₄), iron chloride (FeCl₂), and zinc acetate (Zn(OAc)₂).
Conditions: The reactions are typically carried out in aqueous solutions at neutral pH.
Major Products: The major products of these reactions are the metal-Phen Green SK complexes, which exhibit reduced fluorescence compared to the free dye .
Propriétés
IUPAC Name |
[6'-acetyloxy-2',7'-dichloro-3-oxo-5-(1,10-phenanthrolin-5-ylcarbamoyl)spiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H21Cl2N3O8/c1-17(43)47-31-15-29-24(13-26(31)38)37(25-14-27(39)32(48-18(2)44)16-30(25)49-29)23-8-7-20(11-22(23)36(46)50-37)35(45)42-28-12-19-5-3-9-40-33(19)34-21(28)6-4-10-41-34/h3-16H,1-2H3,(H,42,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOXUAMBIQQWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)C(=O)NC6=C7C=CC=NC7=C8C(=C6)C=CC=N8)C(=O)O4)Cl)OC(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H21Cl2N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026207.png)

![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester](/img/structure/B3026209.png)
![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026211.png)
![(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026213.png)


![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide](/img/structure/B3026220.png)

![Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026224.png)
![Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B3026225.png)
![9Z-octa</wbr>decenoic acid, 2-[(1-oxooctyl)</wbr>oxy]-1,3-</wbr>propanediyl ester](/img/structure/B3026227.png)